Allocystathionine
Overview
Description
Allocystathionine: is a sulfur-containing amino acid derivative that plays a significant role in the sulfur metabolism pathway. It is a product of the enzyme cystathionine synthetase, which converts homocysteine to this compound. This compound is also a substrate for the enzyme cystathionine beta-lyase.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allocystathionine can be synthesized through the enzymatic conversion of homocysteine by cystathionine synthetase. The reaction conditions typically involve the presence of pyridoxal phosphate (PLP) as a cofactor, which is essential for the activity of cystathionine synthetase.
Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale cultivation of microorganisms that naturally produce cystathionine synthetase. These microorganisms are cultured under controlled conditions to optimize the production of this compound.
Chemical Reactions Analysis
Types of Reactions: Allocystathionine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various nucleophiles and electrophiles can be used to substitute functional groups in this compound.
Major Products Formed:
Oxidation: Sulfonic acids and sulfinic acids are common products.
Reduction: Reduced forms of this compound, such as homocysteine, can be obtained.
Substitution: Substituted derivatives with different functional groups can be synthesized.
Scientific Research Applications
Allocystathionine has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: this compound is involved in the sulfur metabolism pathway, which is crucial for the synthesis of essential biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders related to sulfur metabolism.
Industry: It is used in the production of certain pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which allocystathionine exerts its effects involves its role as a substrate in the sulfur metabolism pathway. It is converted by cystathionine beta-lyase to produce cysteine, which is a critical amino acid for protein synthesis and other biological processes. The molecular targets and pathways involved include the enzymes cystathionine synthetase and cystathionine beta-lyase, as well as the sulfur metabolism pathway.
Comparison with Similar Compounds
Cysteine: Another sulfur-containing amino acid involved in protein synthesis.
Homocysteine: A precursor in the synthesis of allocystathionine.
Methionine: An essential amino acid that is converted to homocysteine in the sulfur metabolism pathway.
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Properties
IUPAC Name |
(2S)-2-amino-4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRYLPWNYFXEMH-ROLXFIACSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSCC(C(=O)O)N)[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | Cystathionine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13556 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Allocystathionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000455 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61949-06-2, 535-34-2 | |
Record name | S-(2-Amino-2-carboxyethyl)-L-homocysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61949-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allocystathionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000455 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
281 °C | |
Record name | Allocystathionine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000455 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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